molecular formula C17H25N5O3 B13694602 4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester

4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester

Cat. No.: B13694602
M. Wt: 347.4 g/mol
InChI Key: ZTAGRECXQRNUPB-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H25N5O3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 4-[5-(dimethylamino)-1-methyl-2-oxoimidazo[4,5-b]pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N5O3/c1-5-25-17(24)21-10-8-12(9-11-21)22-15-13(20(4)16(22)23)6-7-14(18-15)19(2)3/h6-7,12H,5,8-11H2,1-4H3

InChI Key

ZTAGRECXQRNUPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C3=C(C=CC(=N3)N(C)C)N(C2=O)C

Origin of Product

United States

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